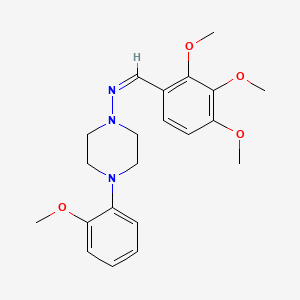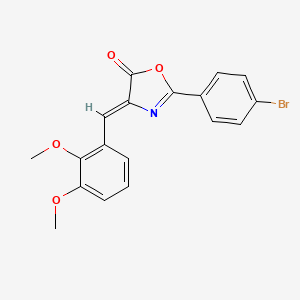
2-(4-chlorophenyl)-4-(3-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one
Overview
Description
2-(4-chlorophenyl)-4-(3-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as CMPO, is a chemical compound that has been extensively researched for its potential applications in various fields. CMPO is a chelating agent that is capable of selectively binding to certain metal ions, making it useful in the extraction and separation of metals from various sources. Additionally, CMPO has been studied for its potential use as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4-(3-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one involves its ability to selectively bind to certain metal ions, forming stable complexes. This binding ability is due to the presence of the oxazolone and benzylidene groups in this compound, which can coordinate with metal ions through their lone pairs of electrons. The resulting metal-2-(4-chlorophenyl)-4-(3-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one complexes can then be selectively extracted or separated from other metal ions.
Biochemical and Physiological Effects:
This compound has been studied for its potential biochemical and physiological effects, particularly in the context of its use as a therapeutic agent. Studies have shown that this compound can interact with various biological molecules, including proteins and DNA, and can inhibit the activity of certain enzymes. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The use of 2-(4-chlorophenyl)-4-(3-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments has several advantages, including its ability to selectively extract and separate metal ions, its stability in various solvents, and its relatively low toxicity. However, this compound also has some limitations, including its potential for degradation under certain conditions and its limited solubility in some solvents.
Future Directions
There are several future directions for research on 2-(4-chlorophenyl)-4-(3-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one, including its potential use as a therapeutic agent for various diseases, its optimization for use in nuclear fuel reprocessing and environmental remediation, and its study as a potential catalyst for chemical reactions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with biological molecules.
Scientific Research Applications
2-(4-chlorophenyl)-4-(3-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields, including nuclear fuel reprocessing, environmental remediation, and medical research. In nuclear fuel reprocessing, this compound is used as a chelating agent to selectively extract uranium and plutonium from spent nuclear fuel. In environmental remediation, this compound is used to remove heavy metals from contaminated soil and water. In medical research, this compound has been studied for its potential use as a therapeutic agent due to its ability to interact with biological molecules.
properties
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[(3-methoxy-4-propoxyphenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-3-10-25-17-9-4-13(12-18(17)24-2)11-16-20(23)26-19(22-16)14-5-7-15(21)8-6-14/h4-9,11-12H,3,10H2,1-2H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRSQCBZJOHHCW-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-{3-iodo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3897041.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B3897043.png)
![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3897052.png)
![N'-[1-(2-furyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3897067.png)

![5-[3-bromo-4-(dimethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3897076.png)

![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3897085.png)
![methyl 4-{[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]amino}-4-oxobutanoate](/img/structure/B3897091.png)

![methyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B3897107.png)